4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of benzodioxole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-bromo-1,3-benzodioxole-5-carbaldehyde and 2-amino-4-methylbenzoxazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imine group can produce corresponding amines.
Scientific Research Applications
4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
- 4-{[(E)-(6-fluoro-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
- 4-{[(E)-(6-iodo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
Uniqueness
The uniqueness of 4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C22H15BrN2O4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H15BrN2O4/c1-12-3-2-4-18-21(12)25-22(29-18)15-8-14(5-6-17(15)26)24-10-13-7-19-20(9-16(13)23)28-11-27-19/h2-10,26H,11H2,1H3 |
InChI Key |
NDWLQFZJYLNAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC5=C(C=C4Br)OCO5)O |
Origin of Product |
United States |
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